Wy 49051 Wy 49051 Wy 49051 is a potent, orally active H1 receptor antagonist, with IC50 of 44 nM.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0007197
InChI: InChI=1S/C28H33N5O3/c1-30-26-24(27(34)31(2)28(30)35)33(20-29-26)17-9-16-32-18-14-23(15-19-32)36-25(21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-8,10-13,20,23,25H,9,14-19H2,1-2H3
SMILES: CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN3CCC(CC3)OC(C4=CC=CC=C4)C5=CC=CC=C5
Molecular Formula: C28H33N5O3
Molecular Weight: 487.6 g/mol

Wy 49051

CAS No.:

VCID: VC0007197

Molecular Formula: C28H33N5O3

Molecular Weight: 487.6 g/mol

* For research use only. Not for human or veterinary use.

Wy 49051 -

Description

Wy 49051 is a potent, orally active antagonist of the histamine H1 receptor. It is known for its high efficacy in inhibiting histamine-induced responses, making it a significant compound in pharmacological research related to allergic reactions and other histamine-mediated conditions.

Pharmacological Activity

Wy 49051 is primarily recognized for its action as an H1 receptor antagonist. It exhibits a high affinity for the H1 receptor with an IC50 of 44 nM, indicating its potency in blocking histamine-induced effects . Additionally, it has a high affinity for the α1 receptor with an IC50 of 8 nM .

In Vitro Studies

  • Histamine-Induced Contraction: Wy 49051 demonstrates a significant inhibitory effect on histamine-induced guinea pig ileal contraction. At a concentration of 100 nM, it achieves 92% inhibition .

  • Potency Comparison: It is reported to be 700 times more potent than astemizole and 470 times more potent than hydroquinone in inhibiting histamine-induced responses .

In Vivo Studies

  • Efficacy in Guinea Pigs: Wy 49051 effectively counteracts histamine-induced lethality in guinea pigs. The effective doses (ED50) are 1.91 mg/kg orally, 0.70 mg/kg intraperitoneally, and 0.01 mg/kg intravenously .

  • Duration of Action: The compound maintains its oral efficacy without reduction for up to 18 hours post-treatment .

Availability and Storage

Wy 49051 is available in various quantities, ranging from 1 mg to 200 mg, with prices varying accordingly. It is also available in a 1 mL solution at 10 mM concentration in DMSO . For storage, the powder should be kept at -20°C for up to three years, while solutions should be stored at -80°C for up to one year .

Research Implications

Wy 49051's potent H1 receptor antagonism makes it a valuable tool in studying allergic responses and other conditions mediated by histamine. Its long duration of action and high potency suggest potential applications in therapeutic settings where sustained antihistaminic activity is desired.

Data Table: Wy 49051 Specifications

SpecificationValue
Molecular FormulaC28H33N5O3
Molecular Weight487.59 g/mol
CAS Number113418-56-7
Purity98.70%
Solubility in DMSO45 mg/mL (92.29 mM)
IC50 for H1 Receptor44 nM
IC50 for α1 Receptor8 nM
Effective Doses (ED50) in Guinea PigsOral: 1.91 mg/kg, IP: 0.70 mg/kg, IV: 0.01 mg/kg
Product Name Wy 49051
Molecular Formula C28H33N5O3
Molecular Weight 487.6 g/mol
IUPAC Name 7-[3-(4-benzhydryloxypiperidin-1-yl)propyl]-1,3-dimethylpurine-2,6-dione
Standard InChI InChI=1S/C28H33N5O3/c1-30-26-24(27(34)31(2)28(30)35)33(20-29-26)17-9-16-32-18-14-23(15-19-32)36-25(21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-8,10-13,20,23,25H,9,14-19H2,1-2H3
Standard InChIKey YNDYDETWRDHMLW-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN3CCC(CC3)OC(C4=CC=CC=C4)C5=CC=CC=C5
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN3CCC(CC3)OC(C4=CC=CC=C4)C5=CC=CC=C5
Reference [1]. Abou-Gharbia M, et al. New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists. J Med Chem. 1995 Sep 29;38(20):4026-32.
PubChem Compound 6918138
Last Modified Feb 18 2024

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